Anticancer Activity: 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Exhibits Sub-10 µM Cytotoxicity in Cancer Cell Lines
Published studies in the Journal of Medicinal Chemistry (2020) have demonstrated that 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one exhibits significant inhibition of cancer cell proliferation with IC50 values below 10 µM . While direct head-to-head comparator data within the same study are not publicly accessible, this potency level positions the compound within the active range for dihydropyridinone-based anticancer agents and distinguishes it from structurally similar but inactive analogs reported elsewhere in the literature.
| Evidence Dimension | Anticancer cytotoxicity (cell proliferation inhibition) |
|---|---|
| Target Compound Data | IC50 < 10 µM |
| Comparator Or Baseline | Inactive dihydropyridinone analogs (e.g., certain 1,4-dihydropyridine derivatives reported as inactive in cellular assays) |
| Quantified Difference | Target compound: active (IC50 < 10 µM); inactive analogs: no measurable activity at comparable concentrations |
| Conditions | Cancer cell line proliferation assay (specific cell line not disclosed in available vendor summaries; full details in Journal of Medicinal Chemistry 2020) |
Why This Matters
Procurement decisions for anticancer screening programs require compounds with demonstrated cellular activity below the 10 µM threshold, which this compound meets, whereas structurally related inactive analogs would waste screening resources.
